molecular formula C6H11ClFN B2499109 2-Cyclobutylidene-2-fluoroethanamine;hydrochloride CAS No. 2413886-43-6

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride

Cat. No.: B2499109
CAS No.: 2413886-43-6
M. Wt: 151.61
InChI Key: OOWZSJATWYALIX-UHFFFAOYSA-N
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Description

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride is a chemical compound with the molecular formula C6H10FN·HCl It is known for its unique structural features, including a cyclobutylidene ring and a fluorine atom attached to an ethanamine backbone

Scientific Research Applications

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialized chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that 2-Cyclobutylidene-2-fluoroethanamine;hydrochloride has a GHS07 pictogram, which represents a warning . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylidene-2-fluoroethanamine;hydrochloride typically involves the reaction of cyclobutylidene derivatives with fluorinated ethanamine precursors. One common method includes the use of cyclobutylidene intermediates, which are reacted with 2-fluoroethanamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its reactivity and properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylidene oxides, while reduction could produce cyclobutylidene ethanamines with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Cyclobutylidene-2-fluoroethanamine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the context of its application, whether in chemical reactions or biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethylamine hydrochloride: A similar compound with a simpler structure, used in various chemical and biological applications.

    Cyclobutylidene derivatives: Compounds with similar cyclobutylidene rings but different substituents, offering varied reactivity and applications.

Uniqueness

2-Cyclobutylidene-2-fluoroethanamine;hydrochloride stands out due to its combination of a cyclobutylidene ring and a fluorine atom, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-cyclobutylidene-2-fluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6(4-8)5-2-1-3-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWVYAGOSOCFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(CN)F)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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